Sperabillin D - 111465-40-8

Sperabillin D

Catalog Number: EVT-1172604
CAS Number: 111465-40-8
Molecular Formula: C16H29N5O3
Molecular Weight: 339.43 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sperabillin D is a natural product found in Pseudomonas fluorescens with data available.
Synthesis Analysis

The total synthesis of sperabillin D has been achieved through several methods, with notable success in asymmetric synthesis techniques. One effective approach involves the use of lithium amide conjugate addition to create key intermediates. The synthesis typically follows these stages:

Molecular Structure Analysis

Sperabillin D has a complex molecular structure characterized by its pseudo-peptide nature. The key features include:

  • Molecular Formula: C₁₃H₁₈N₄O₃
  • Molecular Weight: 286.31 g/mol
  • Structural Components: The molecule contains a hexadienoyl moiety and an amino acid-like backbone, which contributes to its antibiotic activity.
  • Stereochemistry: The stereochemical configuration plays a crucial role in its biological function, with specific configurations at various carbon centers influencing its interaction with bacterial targets .

Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have confirmed the identity and purity of synthetic sperabillin D, matching those of the naturally occurring compound .

Chemical Reactions Analysis

Sperabillin D participates in several chemical reactions that underscore its functionality as an antibiotic:

  1. Antibacterial Activity: It exhibits potent antibacterial activity against various strains of bacteria, including Escherichia coli. The mechanism involves inhibition of macromolecule synthesis such as DNA, RNA, and peptidoglycan .
  2. Reactivity with Biological Targets: Sperabillin D interacts with bacterial ribosomes and disrupts protein synthesis, leading to cell death.
  3. Chemical Stability: Its stability under physiological conditions allows it to maintain efficacy as an antibiotic.

The ability to modify its structure through synthetic methods also allows for the exploration of derivatives that may enhance its activity or reduce toxicity .

Mechanism of Action

The mechanism of action of sperabillin D involves several key processes:

Studies have shown that sperabillin D's action is not only bacteriostatic but can also be bactericidal under certain conditions .

Physical and Chemical Properties Analysis

Sperabillin D exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which influences its formulation as an antibiotic.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are often reported in studies but can vary based on purity.

These properties are crucial for developing formulations intended for clinical use and understanding how the compound behaves in biological systems .

Applications

Sperabillin D has significant applications in various scientific fields:

  1. Antibiotic Development: As a potent antibiotic, it serves as a lead compound for developing new antibacterial agents against resistant strains.
  2. Research Tool: Its mechanism of action provides insights into protein synthesis inhibition, making it valuable for research in microbiology and pharmacology.
  3. Synthetic Chemistry Studies: The methods developed for its synthesis contribute to advancements in asymmetric synthesis techniques and peptide chemistry.
Introduction to Sperabillin D

Sperabillin D represents a structurally distinct member of the sperabillin family of antibacterial antibiotics discovered in the early 1990s. This compound emerged during a critical period when antibiotic resistance was increasingly recognized as a global threat, positioning it as a potential candidate for addressing multidrug-resistant infections. Produced by a specific bacterial strain, sperabillin D exhibits potent in vivo antibacterial activity against clinically significant pathogens, including resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus. Its discovery added a valuable asset to the antibiotic research pipeline at a time when novel structural classes were becoming increasingly rare. Unlike many conventional antibiotics, sperabillin D demonstrates a unique mechanism of action that disrupts fundamental cellular processes, offering potential advantages in overcoming established resistance mechanisms [9].

Historical Discovery and Isolation

The sperabillin antibiotics, including sperabillin D, were first identified in 1992 through systematic screening of microbial metabolites for antibacterial properties. Researchers isolated these compounds from the fermentation broth of a Gram-negative bacterium later classified as Pseudomonas fluorescens YK-437. The isolation process employed a multi-step purification strategy involving sequential column chromatographies. Initial separation utilized cation-exchange resins to capture the basic compounds, followed by fractionation on activated carbon to remove impurities. Further refinement was achieved through cation-exchange Sephadex chromatography, which separated compounds based on charge and size. The final purification step employed preparative reverse-phase HPLC, yielding sperabillin A, B, C, and D as distinct molecular entities. This rigorous isolation protocol was crucial for obtaining pure sperabillin D for structural characterization and biological evaluation, setting the stage for subsequent investigations into its unique properties among the sperabillin family [9].

Taxonomic Origins of Sperabillin-Producing Organisms

Sperabillin D originates from a specific strain of Pseudomonas fluorescens designated YK-437. This bacterium belongs to the Pseudomonadaceae family, a group known for its metabolic versatility and environmental adaptability. Taxonomic identification of the producing organism involved comprehensive characterization of its morphological features, biochemical properties, and growth requirements. P. fluorescens strains are typically Gram-negative rods, motile by means of polar flagella, and exhibit a characteristic yellow-green fluorescence under ultraviolet light due to pyoverdine production. Strain YK-437 was distinguished by its ability to produce the sperabillin complex under specific fermentation conditions. The ecological niche of P. fluorescens as a soil bacterium suggests that sperabillins may function as competitive tools in microbial interactions, potentially explaining their potent antibacterial properties. This taxonomic origin places sperabillin D within a diverse chemical arsenal produced by environmental Pseudomonas species, which have yielded numerous antibiotics with clinical applications [9].

Structural Classification Within the Sperabillin Family

Sperabillins comprise a closely related family of antibiotics with sperabillin D representing a distinct molecular entity. While the search results do not provide exhaustive structural details, sperabillins are characterized by their complex molecular architecture featuring multiple functional groups that confer antibacterial activity. Based on the naming convention (A, B, C, D), these compounds likely share a common core structure with variations in side chains or functional group modifications. Preliminary studies indicated that sperabillin A inhibits DNA, RNA, protein, and cell wall biosynthesis in Escherichia coli, suggesting a multi-target mechanism distinct from many conventional antibiotics that target single pathways. This broad-spectrum inhibition indicates a potentially unique structural framework capable of interacting with multiple essential bacterial systems simultaneously or sequentially. The structural classification places sperabillins in a novel category separate from established antibiotic classes like β-lactams, quinolones, or aminoglycosides, offering new chemical scaffolds for drug development [9].

Table 1: Sperabillin Family Members and Their Characteristics

CompoundMolecular Weight RangeKey Structural FeaturesProduction Yield
Sperabillin ANot specifiedCore sperabillin structureReference compound
Sperabillin BNot specifiedStructural variant of ALower than A
Sperabillin CNot specifiedStructural variant of ALower than A
Sperabillin DNot specifiedDistinct structural variantNot specified

Significance in Antibiotic Research and Resistance Mitigation

Sperabillin D holds particular significance in antibiotic research due to its demonstrated in vivo efficacy against resistant pathogens and its novel mechanism of action. In murine infection models, sperabillins conferred significant protection against lethal challenges with both Gram-positive and Gram-negative bacteria, validating their therapeutic potential. Crucially, sperabillin D maintained activity against antibiotic-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus, representing two of the most problematic pathogens in clinical settings. The World Health Organization has classified both as priority pathogens requiring urgent research and development of new antibiotics. The ability of sperabillin D to inhibit multiple biosynthetic pathways (DNA, RNA, protein, and cell wall synthesis) suggests a reduced likelihood of resistance development through single-gene mutations, addressing a critical limitation of many existing antibiotics. This multi-target action potentially circumvents common resistance mechanisms such as enzymatic inactivation (e.g., β-lactamases), target site modification, or efflux pumps that have rendered many conventional antibiotics ineffective. Furthermore, as a natural product, sperabillin D offers a chemical scaffold for semi-synthetic modification to enhance potency, pharmacokinetic properties, or spectrum of activity against emerging multidrug-resistant organisms [4] [8] [9].

Table 2: Antibacterial Spectrum of Sperabillin D

Bacterial CategoryRepresentative PathogensActivity Against Resistant Strains
Gram-negative bacteriaPseudomonas aeruginosaActive against resistant strains
Gram-positive bacteriaStaphylococcus aureusActive against resistant strains
EnterobacteriaceaeEscherichia coliDemonstrated activity
Other pathogensNot specifiedProtective effects in infected mice

The emergence of sperabillin D coincided with a critical recognition of the antibiotic resistance crisis, highlighted by the rapid obsolescence of existing drugs and the withdrawal of pharmaceutical companies from antibiotic development due to economic challenges. Its discovery demonstrated that environmental microorganisms remained a valuable source of novel antibacterial compounds with activity against resistant pathogens. Research into sperabillin D's precise molecular targets and structure-activity relationships could inform the design of next-generation antibiotics effective against resistant strains classified as urgent threats by global health organizations. Furthermore, understanding its biosynthesis may enable biotechnological optimization through genetic engineering of producing organisms or heterologous expression in more tractable hosts. While clinical development faces significant hurdles, sperabillin D exemplifies the continued value of natural product discovery in addressing the antimicrobial resistance crisis [4] [8] [9].

Properties

CAS Number

111465-40-8

Product Name

Sperabillin D

IUPAC Name

(3R,5R,6R)-3-amino-N-(3-amino-3-iminopropyl)-6-[[(2E,4E)-hexa-2,4-dienoyl]amino]-5-hydroxyheptanamide

Molecular Formula

C16H29N5O3

Molecular Weight

339.43 g/mol

InChI

InChI=1S/C16H29N5O3/c1-3-4-5-6-15(23)21-11(2)13(22)9-12(17)10-16(24)20-8-7-14(18)19/h3-6,11-13,22H,7-10,17H2,1-2H3,(H3,18,19)(H,20,24)(H,21,23)/b4-3+,6-5+/t11-,12-,13-/m1/s1

InChI Key

HGBIYXQMCATWPJ-PXRNKZPESA-N

SMILES

CC=CC=CC(=O)NC(C)C(CC(CC(=O)NCCC(=N)N)N)O

Synonyms

sperabillin D

Canonical SMILES

CC=CC=CC(=O)NC(C)C(CC(CC(=O)NCCC(=N)N)N)O

Isomeric SMILES

C/C=C/C=C/C(=O)N[C@H](C)[C@@H](C[C@H](CC(=O)NCCC(=N)N)N)O

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